Bienvenue dans la boutique en ligne BenchChem!

15-Keto Latanoprost Acid

Ocular Pharmacology Glaucoma Intraocular Pressure

15-Keto Latanoprost Acid is a structurally defined, process-specific impurity of latanoprost, essential for stability-indicating HPLC/UPLC method validation (LOQ 0.068 μg/mL) and ANDA batch-release testing. Unlike generic PG analogs, its unique retention time and spectroscopic signature are mandatory for quantifying latanoprost degradation, ensuring regulatory compliance. Procure this analytically certified standard to meet pharmacopeial impurity profiling requirements and support commercial ophthalmic solution manufacturing.

Molecular Formula C23H32O5
Molecular Weight 388.5 g/mol
CAS No. 369585-22-8
Cat. No. B601912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Keto Latanoprost Acid
CAS369585-22-8
Synonyms(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]-5-heptenoic Acid; 
Molecular FormulaC23H32O5
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C1O)CC=CCCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O
InChIInChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,19-22,25-26H,2,7,10-16H2,(H,27,28)/b6-1-/t19-,20-,21+,22-/m1/s1
InChIKeyOFISZERSIOETNK-LYTHEMCMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLiquid

Structure & Identifiers


Interactive Chemical Structure Model





15-Keto Latanoprost Acid (CAS 369585-22-8): Analytical Reference Standard and Metabolite of the Glaucoma Drug Latanoprost


15-Keto Latanoprost Acid (CAS 369585-22-8) is an F-series prostaglandin (PG) F2α analog and the 15-oxidized metabolite of latanoprost. This compound is formed via oxidation of the C-15 hydroxyl group of latanoprost [1]. It is a minor but consistently detected impurity in commercial bulk drug preparations of latanoprost and is a key analytical target in stability-indicating methods [2]. While its ocular hypotensive activity is substantially lower than the parent free acid, it retains quantifiable pharmacological effects, making it essential for both bioanalytical research and pharmaceutical quality control [1].

Why 15-Keto Latanoprost Acid Cannot Be Replaced by Generic Prostaglandin Analogs in Research and Quality Control


15-Keto Latanoprost Acid is not a generic prostaglandin analog. It is a specific, structurally defined metabolite and process-related impurity of latanoprost . Unlike the parent latanoprost acid (EC50 = 3.6 nM at the FP receptor) or other F-series prostaglandins like PGF2α, 15-keto latanoprost acid exhibits a distinct pharmacological profile characterized by a substantially reduced but measurable hypotensive and miotic potency [1]. Its unique retention time and spectroscopic signature are critical for method validation and impurity profiling in pharmaceutical analysis [2]. Substituting it with a generic PG analog would invalidate quantitative assays designed to monitor latanoprost degradation and purity, thereby failing to meet regulatory requirements for ANDA submissions and commercial batch release testing [2].

Quantitative Evidence Guide: Directly Comparing 15-Keto Latanoprost Acid to Latanoprost and Other F-Series Prostaglandins


Comparative Ocular Hypotensive Efficacy: 15-Keto Latanoprost vs. Latanoprost in a Glaucoma Model

In a direct head-to-head comparison in cynomolgus monkeys with laser-induced unilateral glaucoma, 0.001% 15-keto latanoprost (KL) achieved a maximum IOP reduction of 7.6 ± 0.6 mm Hg (23%), which was statistically equivalent to and at some time points greater than the 6.6 ± 0.6 mm Hg (20%) reduction produced by the commercial concentration of 0.005% latanoprost [1]. A lower concentration of KL (0.01%) produced a lesser effect (6.3 ± 0.4 mm Hg, 18%), demonstrating a non-linear dose-response relationship [1].

Ocular Pharmacology Glaucoma Intraocular Pressure

Quantitative Miotic Potency: 15-Keto Latanoprost Compared to Prostaglandin F2α

15-Keto latanoprost exhibits miotic activity in the normal cat eye. At a dose of 5 μg/eye, it causes an 8 mm reduction in pupillary diameter [1]. In contrast, the endogenous ligand prostaglandin F2α (PGF2α) achieves the same 8 mm reduction in pupillary diameter at a dose of less than 1 μg/eye [1].

Ocular Pharmacology Miosis Receptor Agonism

Pharmacological Activity in Normotensive Eyes: 15-Keto Latanoprost vs. Vehicle Control

Despite being significantly less potent than the parent compound latanoprost, 15-keto latanoprost retains the ability to produce a small but statistically significant decrease in intraocular pressure (IOP) in normotensive cynomolgus monkeys. At a dose of 1 μg/eye, it produced a decrease of 1 mm Hg [1]. For comparison, the parent latanoprost acid produces a much larger decrease (specific comparative values for this model not provided in the source but the difference is described as 'much less potent') [1].

Ocular Pharmacology Intraocular Pressure Metabolite Activity

Analytical Method Validation: 15-Keto Latanoprost as a Key Impurity Marker

15-Keto latanoprost is a critical impurity for analytical method validation. A validated stability-indicating HPLC method for latanoprost and its related substances achieved a limit of quantification (LOQ) of 0.068 μg/mL for 15-keto latanoprost [1]. This method is linear over a range of 0.05–2.77 μg/mL for related substances, with recoveries between 90.0% and 110.0% for impurities [1]. This demonstrates the compound's established role as a quantifiable marker of latanoprost degradation and purity.

Analytical Chemistry Pharmaceutical Analysis Quality Control

Metabolic Pathway Identification: 15-Keto Latanoprost as a Distinct Minor Metabolite

In cynomolgus monkeys, the acid form of latanoprost has a short plasma half-life and is partially converted to the 15-keto acid metabolite . While products of β-oxidation (e.g., 1,2-dinor, 1,2,3,4-tetranor acids) constitute the majority of latanoprost metabolites recovered in plasma and urine, 15-keto latanoprost is a distinct minor metabolite [1]. Its formation could be enhanced under conditions where the primary β-oxidation pathway is compromised [1].

Drug Metabolism Pharmacokinetics Prostaglandin Analogs

Solubility Profile: 15-Keto Latanoprost vs. Latanoprost Acid for In Vitro Assays

15-Keto latanoprost acid has a defined solubility profile suitable for in vitro experimentation. It is supplied as a solution in methyl acetate and can be reconstituted to a solubility of approximately 33 mg/mL in organic solvents like ethanol, DMSO, and DMF [1]. In a 1:1 mixture of DMSO:PBS (pH 7.2), its solubility is 500 μg/mL [1]. This information allows for direct comparison with the solubility requirements of other prostaglandin analogs in assay development.

Pre-formulation Solubility In Vitro Assay Development

Primary Application Scenarios for Procuring 15-Keto Latanoprost Acid


Analytical Method Development and Validation for Latanoprost Drug Products

15-Keto Latanoprost Acid is a critical reference standard for developing and validating stability-indicating HPLC or UPLC methods. As demonstrated by the method achieving an LOQ of 0.068 μg/mL for this impurity, its use is essential for quantifying degradation products and ensuring the purity of latanoprost in ophthalmic solutions, thereby supporting ANDA filings and commercial batch release [1].

Pharmacological Research on Ocular Hypotensive Agents and Prostaglandin Receptors

Researchers investigating the structure-activity relationships of FP receptor agonists utilize 15-keto latanoprost acid to understand the impact of C-15 oxidation on receptor binding and functional activity. Its ability to reduce IOP in normotensive monkeys (1 mm Hg at 1 μg/eye) and glaucomatous monkeys (up to 7.6 mm Hg at 0.001%) provides a quantifiable baseline for comparing novel analogs [2].

Pharmacokinetic and Drug Metabolism Studies

In studies of latanoprost metabolism, 15-keto latanoprost acid serves as an authentic standard for identifying and quantifying this specific minor metabolite in biological matrices (plasma, urine, ocular tissues). This is particularly relevant in research exploring conditions that alter the balance between oxidative and β-oxidative metabolic pathways of prostaglandin analogs [3].

Quality Control and Impurity Profiling in Pharmaceutical Manufacturing

As a known minor impurity in bulk latanoprost drug substance, 15-keto latanoprost acid is used in quality control laboratories to monitor and quantify impurity levels. Its presence is tracked in stability studies, where validated methods require a reference standard of this specific compound to ensure the safety and efficacy of the final pharmaceutical product [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15-Keto Latanoprost Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.